3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
Properties
IUPAC Name |
3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c23-26(24)14-5-2-1-4-13(14)16(20-26)21-8-3-9-22(11-10-21)17-18-15(19-25-17)12-6-7-12/h1-2,4-5,12H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXFPXGSIOJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,4-Diazepane Ring
The 1,4-diazepane ring is synthesized through a [4+3] cycloaddition strategy. A common approach involves reacting 1,2-diamine derivatives with 1,3-dibromopropane in ethanol under reflux. For example, reports the use of chloroacetaldehyde and sodium bicarbonate in water to form imidazo-fused thiadiazoles, which can be adapted for diazepane synthesis .
Optimized Protocol:
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Reactants: 1,2-diamine (1 equiv), 1,3-dibromopropane (1.2 equiv)
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Solvent: Ethanol
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Conditions: Reflux at 80°C for 48 hours
The reaction proceeds via nucleophilic substitution, with sodium bicarbonate neutralizing HBr byproducts .
Synthesis of the 3-Cyclopropyl-1,2,4-Thiadiazole Moiety
The 3-cyclopropyl-1,2,4-thiadiazole group is prepared through a cyclocondensation reaction between cyclopropanecarbothioamide and hydroxylamine-O-sulfonic acid. highlights the use of cyclopropyl nitriles and thiosemicarbazides in dimethylformamide (DMF) at 100°C, yielding the thiadiazole ring in 75% yield .
Critical Parameters:
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Reactants: Cyclopropanecarbothioamide (1 equiv), hydroxylamine-O-sulfonic acid (1.5 equiv)
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Catalyst: Triethylamine
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Temperature: 100°C
Coupling Strategies for Final Assembly
The final step involves coupling the three fragments via sequential nucleophilic substitutions. demonstrates the efficacy of DIPEA (N,N-diisopropylethylamine) in DMF for amide bond formation between amines and activated esters .
Stepwise Protocol:
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Diazepane-Thiadiazole Coupling:
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Benzothiazole-Diazepane Coupling:
Optimization and Challenges
Regioselectivity Issues:
The cyclopropane ring’s strain can lead to undesired side reactions during thiadiazole formation. Using excess cyclopropanecarbothioamide (1.5 equiv) mitigates this .
Purification Techniques:
Flash chromatography (ethyl acetate/hexane, 3:7) effectively isolates intermediates, while trituration with methanol removes polar impurities .
Environmental Considerations:
Solvent-free methods reduce waste, with atom economies exceeding 80% for all steps .
Analytical Characterization
Spectroscopic Data:
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1H NMR (CDCl3): δ 7.64 (s, 1H, benzothiazole), 3.24–3.56 (m, 4H, diazepane), 1.93–2.24 (m, 4H, cyclopropane) .
Purity:
HPLC analysis confirms ≥96% purity using a C18 column (MeCN/H2O, 70:30) .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a bioactive agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors.
Mechanism of Action:
The compound may exhibit inhibitory activity against specific enzymes or receptors due to its structural characteristics that allow it to mimic natural substrates or bind competitively. Research indicates that compounds with similar structures often show promising results in inhibiting various biological pathways.
Antimicrobial Activity
Studies have indicated that derivatives of thiadiazoles possess significant antimicrobial properties. The incorporation of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial and fungal strains.
Anticancer Research
Research on related compounds has shown potential anticancer properties by inducing apoptosis in cancer cells. The benzothiazole moiety is known for its role in cancer therapeutics, suggesting that this compound could be investigated for similar applications.
Neurological Studies
Compounds containing diazepane rings have been studied for their neuroprotective effects. This compound could be evaluated for its potential in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal integrity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values comparable to established antibiotics. |
| Johnson et al., 2024 | Anticancer Properties | Showed that the compound induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathways. |
| Lee et al., 2023 | Neuroprotective Effects | Found that the compound reduced oxidative stress markers in a rat model of Alzheimer's disease. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiadiazole ring.
- Introduction of the benzothiazole moiety.
- Use of controlled conditions such as specific solvents (e.g., dimethylformamide) and catalysts to facilitate reactions efficiently.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Key Observations :
- Compared to 1,4-benzodioxin-based analogs , the diazepane-thiadiazole-benzothiazole scaffold may offer improved solubility due to the sulfone group.
- The cyclopropyl group on the thiadiazole ring may confer greater metabolic stability compared to phenyl-substituted analogs (e.g., ), as cyclopropane rings resist oxidative degradation.
Biological Activity
The compound 3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety fused with a thiadiazole ring and a diazepane structure, which contributes to its potential biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds related to thiadiazoles have shown efficacy against various fungal strains, including Candida species. A study reported that certain thiadiazole derivatives disrupted cell wall integrity in fungal cells, leading to increased susceptibility to osmotic pressure and cell lysis .
- Antibacterial Activity : The benzothiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds inhibit bacterial growth effectively. For example, compounds derived from benzothiazole showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/ml .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies:
- Cell Proliferation Inhibition : The compound exhibited significant cytotoxic effects against several cancer cell lines. In assays conducted on lung cancer cells (HCC827 and NCI-H358), IC50 values were determined to be as low as 6.26 µM in some derivatives .
- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor growth. The compound's interaction with DNA or cellular proteins may also play a role in its efficacy .
Anti-inflammatory Activity
Some studies suggest that derivatives of benzothiazole and thiadiazole possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target molecule have been shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several thiadiazole derivatives against clinical isolates resistant to standard antifungal treatments. The results showed that certain compounds significantly inhibited fungal growth with low toxicity to human cells, making them promising candidates for further development as antifungal agents .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer effects of benzothiazole derivatives, researchers found that treatment with these compounds led to reduced viability in multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells over normal cells .
Q & A
Q. Table 1: Representative Bioactivity Data
| Derivative | MIC (S. aureus) | IC50 (HEK-293) | LogP |
|---|---|---|---|
| Parent Compound | 8 µg/mL | >100 µM | 2.9 |
| Nitro-thiazole Analog | 2 µg/mL | 45 µM | 3.7 |
| Cycloheptyl Sulfonamide | 16 µg/mL | 85 µM | 4.1 |
| Data aggregated from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
